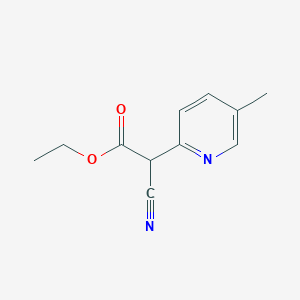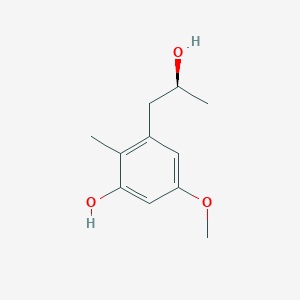![molecular formula C7H16Cl2N2 B13905313 trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13905313.png)
trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride: is a chemical compound with the molecular formula C7H16Cl2N2 and a molecular weight of 199.1228 g/mol . This compound is often used in pharmaceutical research and has various applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as:
Formation of the pyrrole ring: This can be achieved through the reaction of suitable amines with diketones or other carbonyl compounds.
Hydrogenation: The pyrrole ring is then hydrogenated to form the octahydro-pyrrolo structure.
Methylation: Introduction of the methyl group at the 2-position.
Formation of the dihydrochloride salt: This is achieved by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: : In biological research, this compound can be used to study the effects of specific molecular structures on biological systems. It may also be used in the development of new drugs or therapeutic agents.
Medicine: : In medicine, this compound may be investigated for its potential therapeutic effects. It could be used in the development of new medications for various diseases.
Industry: : In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole: This compound is similar in structure but lacks the dihydrochloride salt form.
Octahydro-pyrrolo[3,4-c]pyrrole: This compound lacks the methyl group at the 2-position.
trans-2-Methyl-pyrrolo[3,4-c]pyrrole: This compound lacks the octahydro structure.
Uniqueness: : trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride is unique due to its specific structural features, including the trans-configuration, the presence of the methyl group at the 2-position, and the dihydrochloride salt form
Eigenschaften
Molekularformel |
C7H16Cl2N2 |
|---|---|
Molekulargewicht |
199.12 g/mol |
IUPAC-Name |
(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-4-6-2-8-3-7(6)5-9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m1../s1 |
InChI-Schlüssel |
NQSFFBGSZKBOTL-GPJOBVNKSA-N |
Isomerische SMILES |
CN1C[C@H]2CNC[C@@H]2C1.Cl.Cl |
Kanonische SMILES |
CN1CC2CNCC2C1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine HCl](/img/structure/B13905233.png)
![(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-OL hydrochloride](/img/structure/B13905237.png)

![(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13905255.png)









![Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13905306.png)
